molecular formula C25H36N2O2 B6053855 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone

5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone

Numéro de catalogue B6053855
Poids moléculaire: 396.6 g/mol
Clé InChI: WLZLPMNHZBEPBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone, commonly known as BTCP, is a synthetic compound that belongs to the family of piperidinone derivatives. BTCP has been studied for its potential therapeutic uses in the field of neuroscience, particularly in the treatment of pain and addiction.

Mécanisme D'action

The exact mechanism of action of BTCP is not fully understood. However, it is believed to act as a kappa opioid receptor agonist, which may contribute to its analgesic and anti-addictive effects. Additionally, BTCP has been shown to inhibit the reuptake of dopamine and norepinephrine, which may also contribute to its effects on pain and addiction.
Biochemical and Physiological Effects:
BTCP has been shown to have analgesic effects in animal models of pain, with a potency similar to that of morphine. Additionally, BTCP has been shown to reduce the rewarding effects of opioids in animal models, suggesting its potential use as a medication for opioid addiction. However, BTCP has also been shown to have some negative effects, including sedation and respiratory depression.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using BTCP in lab experiments is its potency and effectiveness in animal models of pain and addiction. Additionally, BTCP has a relatively long half-life, which may make it a useful tool for studying long-term effects. However, one limitation of using BTCP in lab experiments is its potential for negative side effects, including sedation and respiratory depression. Additionally, the high potency of BTCP may make it difficult to accurately dose in animal models.

Orientations Futures

There are several potential future directions for research on BTCP. One area of interest is the development of more selective kappa opioid receptor agonists, which may have fewer negative side effects than BTCP. Additionally, further research is needed to fully understand the mechanism of action of BTCP and how it may be used to treat pain and addiction. Finally, more research is needed to determine the safety and efficacy of BTCP in human subjects.

Méthodes De Synthèse

The synthesis of BTCP involves the reaction of cycloheptanone with piperidine and benzyl chloride to form 4-benzylcycloheptanone. This intermediate compound is then reacted with piperidine and phosgene to form BTCP. The purity of BTCP can be improved by recrystallization from ethanol.

Applications De Recherche Scientifique

BTCP has been studied for its potential therapeutic uses in the field of neuroscience. It has been shown to have analgesic effects in animal models of pain, suggesting its potential use as a pain medication. Additionally, BTCP has been studied for its potential use in the treatment of addiction, particularly to opioids. It has been shown to reduce the rewarding effects of opioids in animal models, suggesting its potential use as a medication for opioid addiction.

Propriétés

IUPAC Name

5-(4-benzylpiperidine-1-carbonyl)-1-cycloheptylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O2/c28-24-13-12-22(19-27(24)23-10-6-1-2-7-11-23)25(29)26-16-14-21(15-17-26)18-20-8-4-3-5-9-20/h3-5,8-9,21-23H,1-2,6-7,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZLPMNHZBEPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CCC2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.